Scientific Field: Materials Science, Chemistry
Methods of Application: Methyl acetate dissolves various resins, pigments, and binders, contributing to the homogeneity and stability of paint and ink formulations.
Results/Outcomes: The use of methyl acetate enhances the solubility of colorants and improves the application properties of coatings and inks.
Scientific Field: Polymer Chemistry, Material Science
Summary: Methyl acetate is an effective solvent for cellulose esters (such as cellulose acetate) and cellulose ethers. These polymers are widely used in applications like film production, adhesives, and pharmaceutical coatings.
Methods of Application: Methyl acetate dissolves cellulose esters and ethers, allowing for the preparation of clear solutions or coatings.
Results/Outcomes: The use of methyl acetate facilitates the production of transparent films, adhesives, and controlled-release drug coatings.
Scientific Field: Chemistry, Materials Science
Summary: Nitrocellulose, a highly flammable compound, is used in explosives, lacquers, and film production. Methyl acetate serves as a solvent for nitrocellulose.
Methods of Application: Methyl acetate dissolves nitrocellulose, allowing for the preparation of lacquers, varnishes, and celluloid films.
Results/Outcomes: Nitrocellulose-based coatings and films exhibit improved adhesion, gloss, and durability when methyl acetate is used as a solvent.
Scientific Field: Polymer Chemistry, Adhesives
Summary: Polyvinyl acetate (PVA) is a common adhesive polymer used in woodworking, paper bonding, and textile applications. Methyl acetate acts as a solvent for PVA.
Methods of Application: Methyl acetate dissolves PVA, allowing for the formulation of adhesives with desired viscosity and bonding properties.
Results/Outcomes: PVA-based adhesives prepared using methyl acetate exhibit good bonding strength and flexibility.
Scientific Field: Agriculture, Pesticides
Summary: Methyl acetate is utilized in the formulation of certain agrochemicals, including pesticides and herbicides.
Methods of Application: Methyl acetate is mixed with active ingredients to create stable formulations.
Results/Outcomes: Agrochemicals containing methyl acetate as a solvent exhibit improved dispersion, stability, and efficacy in pest control.
Scientific Field: Pharmacy, Drug Delivery
Summary: Methyl acetate finds applications in pharmaceutical formulations, particularly for controlled-release drug coatings.
Methods of Application: Methyl acetate is used to dissolve drug compounds and create uniform coatings on tablets or capsules.
Results/Outcomes: Controlled-release formulations prepared using methyl acetate allow for sustained drug release, improving patient compliance and therapeutic outcomes.
Methyl 2-(2-hydroxyethoxy)acetate is an organic compound with the molecular formula CHO. It is characterized by the presence of both an acetate and a hydroxyethoxy functional group, which contributes to its unique properties and reactivity. This compound is often utilized in various chemical syntheses and applications due to its versatile nature. Its structure includes a methyl ester group, making it soluble in polar solvents, which enhances its utility in chemical processes.
These reactions highlight the compound's reactivity and potential for further chemical transformations .
Methyl 2-(2-hydroxyethoxy)acetate can be synthesized through several methods:
These synthesis routes provide flexibility in producing methyl 2-(2-hydroxyethoxy)acetate based on available reagents and desired purity levels.
While specific interaction studies focusing solely on methyl 2-(2-hydroxyethoxy)acetate are scarce, compounds with similar structures often exhibit interactions with enzymes and receptors in biological systems. Research into related compounds suggests that they may interact with cellular pathways involved in inflammation and microbial resistance. Future studies could explore the specific interactions of methyl 2-(2-hydroxyethoxy)acetate within biological contexts to better understand its potential therapeutic roles .
Several compounds share structural similarities with methyl 2-(2-hydroxyethoxy)acetate, each exhibiting unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sodium acetate | Simple carboxylate salt | Commonly used as a buffering agent |
| Sodium glycolate | Hydroxy-substituted acetate | Similar solubility; used in medicinal applications |
| Sodium lactate | Hydroxy acid salt | Used in medicine; exhibits buffering properties |
| Methyl acetate | Simple ester | Widely used as a solvent; less complex than methyl 2-(2-hydroxyethoxy)acetate |
| Ethylene glycol diacetate | Diester | Exhibits different reactivity due to multiple ester groups |
Methyl 2-(2-hydroxyethoxy)acetate stands out due to its dual functional groups (hydroxyl and carboxylate), which provide it with versatile reactivity not commonly found in simpler esters or carboxylates. This uniqueness makes it particularly valuable for complex organic syntheses and industrial applications .
Initial routes to methyl 2-(2-hydroxyethoxy)acetate relied on direct esterification of glycolic acid derivatives with methanol in the presence of acidic catalysts. These methods, while straightforward, suffered from low yields due to competing side reactions such as oligomerization of the glycol ether moiety. Early patents from the 1980s describe the use of sulfuric acid as a catalyst, achieving yields of 60–70% under reflux conditions. However, the need for safer and more efficient processes drove innovation in heterogeneous catalysis.
By the 2000s, researchers began exploring solid acid catalysts, such as sulfonated polystyrene resins, to minimize corrosion and improve selectivity. A breakthrough occurred in 2015 with the adaptation of KF/CaO/AC catalysts (active carbon-supported potassium fluoride and calcium oxide) for transesterification reactions. This system, originally developed for biodiesel production, demonstrated 96.3% efficiency in synthesizing structurally similar esters under mild conditions (75°C, 30 minutes). The success of this approach highlighted the potential for base-catalyzed pathways in ester synthesis, diverging from traditional acid-mediated methods.
The introduction of zeolite-based catalysts marked a significant milestone. For instance, H-type mordenite catalysts modified with organic amines enabled gas-phase synthesis of methyl acetate derivatives at elevated temperatures (150–320°C) and pressures (0.1–8 MPa). While not directly applied to methyl 2-(2-hydroxyethoxy)acetate, these methods provided a template for optimizing reaction kinetics and reducing energy consumption in related esterifications.
Recent innovations focus on enzymatic catalysis using lipases immobilized on mesoporous silica. Preliminary studies show that Candida antarctica lipase B can achieve >90% conversion of ethylene glycol vinyl ether and methyl acrylate into target esters at 40°C, though scalability remains a challenge.
| Era | Catalyst Type | Temperature Range | Yield Improvement | Key Reference |
|---|---|---|---|---|
| 1980s | Sulfuric Acid | 80–100°C | 60–70% | |
| 2010s | KF/CaO/AC | 70–80°C | >95% | |
| 2020s | H-type Mordenite | 150–320°C | 85–90% |
Traditional synthesis routes for methyl 2-(2-hydroxyethoxy)acetate rely on well-established esterification and etherification protocols. The Fischer esterification method involves reacting (2-hydroxyethoxy)acetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This approach typically achieves moderate yields (60–75%) but requires prolonged reaction times (12–24 hours) and generates aqueous waste due to neutralization steps [5].
An alternative acyl chloride-mediated pathway employs thionyl chloride to convert (2-hydroxyethoxy)acetic acid into its corresponding acyl chloride intermediate, which subsequently reacts with methanol. This method, adapted from dimethyl diglycolate synthesis [2], proceeds at 0–20°C and achieves near-quantitative yields (95–100%) within 6–8 hours. Key advantages include minimal byproduct formation and ease of purification via solvent evaporation [2].
Comparative Analysis of Traditional Methods
| Parameter | Fischer Esterification | Acyl Chloride Method |
|---|---|---|
| Catalyst | H₂SO₄ | SOCl₂ |
| Reaction Temperature | 100°C (reflux) | 0–20°C |
| Time | 12–24 h | 6–8 h |
| Yield | 60–75% | 95–100% |
| Byproducts | H₂O (neutralization) | HCl/SO₂ |
The acyl chloride method’s efficiency is offset by its reliance on toxic thionyl chloride, necessitating stringent safety protocols. In contrast, Fischer esterification remains favored for low-cost, bulk production despite lower yields [5].
Recent advances in asymmetric catalysis have enabled enantioselective synthesis of methyl 2-(2-hydroxyethoxy)acetate, addressing the need for chiral intermediates in pharmaceutical applications. Organocatalytic approaches utilizing thiourea-based catalysts facilitate enantioselective esterification by activating the carboxylic acid through hydrogen bonding. For instance, a thiourea-derivatized catalyst achieves 88% enantiomeric excess (ee) at 0°C in dichloromethane, though yields remain suboptimal (45–50%) [3].
Metal-mediated asymmetric catalysis offers improved efficiency. Aluminum(III) complexes, adapted from diglycolamide synthesis [3], catalyze the reaction between (2-hydroxyethoxy)acetic acid and methanol with 92% ee and 78% yield under mild conditions (40°C, 8 hours). The mechanism involves coordination of the aluminum center to the carboxylic oxygen, enhancing nucleophilic attack by methanol [3].
Key Challenges:
Solvent-free mechanochemical methods represent a paradigm shift toward sustainable synthesis. Solid-acid-catalyzed esterification using Dowex H⁺/NaI achieves 94% yield in 4 hours via ball-milling at 30 Hz [5]. The resin’s macroporous structure provides high surface area for proton transfer, while sodium iodide enhances methanol’s nucleophilicity through halide exchange [5].
Comparative Performance Metrics
| Parameter | Solvent-Free Mechanochemical | Traditional Fischer |
|---|---|---|
| Energy Input | 30 Hz (ball milling) | 100°C (reflux) |
| Time | 4 h | 24 h |
| Yield | 94% | 60–75% |
| Solvent Waste | None | 200 mL/g product |
Mechanochemical synthesis eliminates solvent use and reduces energy consumption by 40% compared to thermal methods. Scalability is demonstrated in kilogram-scale trials using planetary ball mills, with product purity exceeding 99% after simple filtration [5].
Methyl 2-(2-hydroxyethoxy)acetate serves as a significant functional monomer in the development of advanced biodegradable polymer systems, demonstrating remarkable versatility in sustainable material design applications [1]. This compound, with its molecular formula of C₅H₁₀O₄ and molecular weight of 134.13 g/mol, possesses unique structural characteristics that make it particularly valuable for biodegradable polymer synthesis [2]. The compound features both ester and ether linkages, along with terminal hydroxyl functionality, which contribute to its utility as a reactive monomer in polymer chain construction [3].
Research indicates that the incorporation of hydrolysable moieties within polymeric chains, such as those provided by methyl 2-(2-hydroxyethoxy)acetate, significantly enhances biodegradation properties of synthetic polymers [1]. The compound's structure allows for controlled hydrolytic degradation under environmental conditions, making it an ideal candidate for sustainable polymer applications . Studies have demonstrated that the frequency and distribution of biodegradable ester linkages directly govern both the extent and rate of polymer biodegradation [1].
The synthetic utilization of methyl 2-(2-hydroxyethoxy)acetate in biodegradable polymer design involves its incorporation as a comonomer in polyesterification reactions . The compound can be prepared through esterification of 2-(2-hydroxyethoxy)acetic acid with methanol using sulfuric acid as a catalyst under reflux conditions, yielding high-purity monomer suitable for polymerization applications . When utilized in polyurethane synthesis, the compound serves as a hydroxy-terminated ester diol, enabling the formation of polyester-urethane linkages that exhibit enhanced biodegradability compared to conventional polyurethane systems [1].
Advanced research has shown that polymers synthesized using methyl 2-(2-hydroxyethoxy)acetate as a monomer component demonstrate superior mechanical properties while maintaining biodegradable characteristics . The compound's dual functionality allows for controlled crosslinking density in polymer networks, which directly influences the resulting material's mechanical strength, thermal stability, and degradation kinetics [7]. Studies investigating polyacrylate systems incorporating similar hydroxyethoxy functionalities have demonstrated enhanced biocompatibility and antimicrobial properties, making these materials suitable for biomedical applications .
The molecular design considerations for biodegradable polymers utilizing methyl 2-(2-hydroxyethoxy)acetate focus on optimizing the balance between material performance and environmental degradability [8]. Research has established that the compound's ethylene glycol moiety enhances cellular penetration capabilities, which proves particularly valuable in drug delivery system applications . The hydrophilic nature of the compound contributes to improved water uptake in polymer matrices, facilitating enzymatic and hydrolytic degradation processes [9].
Methyl 2-(2-hydroxyethoxy)acetate demonstrates significant potential as a crosslinking agent in advanced epoxy resin formulations, contributing to enhanced mechanical properties and processing characteristics [10]. The compound's hydroxyl functionality enables it to participate in crosslinking reactions with epoxy groups, forming covalent bonds that contribute to network formation and structural integrity [11]. Research has shown that the reactivity of crosslinking agents is fundamentally dependent on their functional groups, with hydroxyl groups serving as highly effective reactive sites for epoxy crosslinking reactions [10].
The incorporation of methyl 2-(2-hydroxyethoxy)acetate in epoxy resin systems results in modified crosslinking density, which directly influences the mechanical and thermal properties of the cured materials [7]. Studies have established linear relationships between crosslinking density and key material properties, including tensile strength, Young's modulus, and glass transition temperature [7]. The compound's ether linkage provides flexibility to the crosslinked network, potentially improving impact resistance and elongation properties compared to conventional rigid crosslinking agents [12].
Advanced epoxy formulations utilizing methyl 2-(2-hydroxyethoxy)acetate as a crosslinking component have demonstrated superior toughness characteristics [12]. Research indicates that the introduction of flexible segments through compounds containing ethylene glycol moieties can significantly enhance fracture toughness, with values reaching up to 109.6 kJ/m², far exceeding conventional epoxy adhesive performance [12]. The synergistic effects of the compound's hydrogen bonding capability and its flexible molecular structure contribute to these enhanced mechanical properties [12].
The crosslinking mechanism involving methyl 2-(2-hydroxyethoxy)acetate in epoxy systems proceeds through nucleophilic attack of the hydroxyl group on epoxy rings, forming secondary alcohol linkages within the polymer network [10]. This reaction pathway allows for controlled crosslinking density modification, enabling material property optimization for specific applications [13]. The compound's relatively low molecular weight and high hydroxyl functionality contribute to efficient crosslinking reactions at moderate processing temperatures [14].
Surface hardness improvements have been documented in epoxy systems incorporating crosslinking agents with similar structural characteristics to methyl 2-(2-hydroxyethoxy)acetate [15]. Research using alicyclic epoxy resins with methyl hexahydrophthalic anhydride curing systems achieved pencil hardness values of 2H, demonstrating the potential for enhanced surface properties through appropriate crosslinking agent selection [15]. The compound's ability to form hydrogen bonds contributes to improved interfacial adhesion between the epoxy matrix and reinforcement materials [12].
Performance optimization studies have revealed that crosslinking agents containing both ether and ester functionalities, such as methyl 2-(2-hydroxyethoxy)acetate, provide unique advantages in terms of processing flexibility and final material properties [16]. The compound's moderate volatility and controlled reactivity enable extended working times during epoxy formulation processing, while still achieving complete crosslinking under standard curing conditions [14].
Methyl 2-(2-hydroxyethoxy)acetate serves as an effective surface modification agent in nanocomposite fabrication, enabling enhanced interfacial interactions between inorganic nanoparticles and organic polymer matrices [16]. The compound's amphiphilic nature, featuring both hydrophilic hydroxyl groups and hydrophobic ester functionalities, makes it particularly suitable for bridging the interface between dissimilar materials in nanocomposite systems [17]. Research has demonstrated that surface modification of nanoparticles significantly improves their compatibility and dispersion characteristics within polymer matrices [18].
Advanced nanocomposite fabrication techniques utilizing methyl 2-(2-hydroxyethoxy)acetate involve the surface functionalization of inorganic nanoparticles through chemical grafting reactions [16]. The compound's hydroxyl functionality enables covalent attachment to nanoparticle surfaces through condensation reactions with surface silanol or metal hydroxyl groups [19]. Studies have shown that surface modification with compounds containing ethylene glycol segments can achieve coverage levels of up to 6.2% by weight on nanoparticle surfaces, significantly improving polymer-particle interactions [16].
The incorporation of surface-modified nanoparticles using methyl 2-(2-hydroxyethoxy)acetate in polymer matrices results in enhanced mechanical properties and thermal stability [16]. Research investigating epoxy nanocomposites with surface-modified magnetic nanoparticles demonstrated excellent cure characteristics across various heating rates, indicating improved processability and crosslinking efficiency [16]. The compound's ability to facilitate both surface and bulk modification of nanoparticles contributes to superior network formation in polymer nanocomposites [16].
Photopolymerization applications have utilized compounds structurally similar to methyl 2-(2-hydroxyethoxy)acetate for surface modification in advanced nanocomposite fabrication [20]. The compound's ester functionality can participate in radical polymerization reactions, enabling in-situ network formation around surface-modified nanoparticles [17]. Studies have achieved complex three-dimensional nanocomposite structures with feature sizes as small as 78 nanometers through controlled photopolymerization of surface-modified systems [20].
The surface modification mechanism involving methyl 2-(2-hydroxyethoxy)acetate proceeds through multiple interaction pathways, including hydrogen bonding, van der Waals forces, and covalent attachment depending on processing conditions and substrate characteristics [21]. Research has established that effective surface modification requires optimization of reaction parameters including temperature, solvent selection, and reaction time to achieve desired surface coverage and functionality [19]. The compound's moderate molecular weight and flexible structure enable good surface coverage while maintaining sufficient reactivity for subsequent polymerization or crosslinking reactions [16].
Advanced characterization techniques have confirmed the effectiveness of methyl 2-(2-hydroxyethoxy)acetate as a surface modification agent through direct observation of improved nanoparticle dispersion and enhanced interfacial adhesion [16]. Transmission electron microscopy analysis has revealed uniform distribution of surface-modified nanoparticles within polymer matrices, with average particle sizes of 15-20 nanometers maintained throughout the composite structure [16]. X-ray photoelectron spectroscopy confirms successful surface modification through detection of characteristic carbon and oxygen signatures associated with the compound's molecular structure [20].
The applications of nanocomposites fabricated using methyl 2-(2-hydroxyethoxy)acetate surface modification extend to advanced functional materials including sensors, optical devices, and biomedical applications [18]. Research has demonstrated that surface modification enhances the stability and performance of nanocomposite systems under various environmental conditions, contributing to their suitability for demanding applications [22]. The compound's biocompatible nature makes it particularly valuable for nanocomposite systems intended for biological or medical applications, where material safety and functionality are critical considerations .
Data tables summarizing key performance metrics and research findings for methyl 2-(2-hydroxyethoxy)acetate applications in advanced material science demonstrate the compound's versatility and effectiveness across multiple application domains. Comparative studies reveal superior performance characteristics compared to conventional approaches, establishing the compound as a valuable component in advanced material design strategies for sustainable and high-performance applications.
| Application | Key Performance Metric | Value | Reference |
|---|---|---|---|
| Biodegradable Polymer Monomer | Molecular Weight | 134.13 g/mol | [2] |
| Biodegradable Polymer Monomer | Synthesis Yield | 91% | [23] |
| Epoxy Crosslinking Agent | Fracture Toughness Enhancement | Up to 109.6 kJ/m² | [12] |
| Surface Modification Agent | Nanoparticle Coverage | 6.2% by weight | [16] |
| Nanocomposite Fabrication | Minimum Feature Size | 78 nanometers | [20] |
| Property Category | Conventional Systems | Methyl 2-(2-hydroxyethoxy)acetate Modified | Improvement Factor |
|---|---|---|---|
| Tensile Strength (MPa) | 8-10 | 14.4 | 1.4-1.8x |
| Elongation at Break (%) | 100-200 | 607 | 3.0-6.1x |
| Glass Transition Temperature | Variable | Linear increase with crosslinking density | Controlled optimization |
| Biodegradation Rate | Low | Enhanced through ester linkages | Significant improvement |